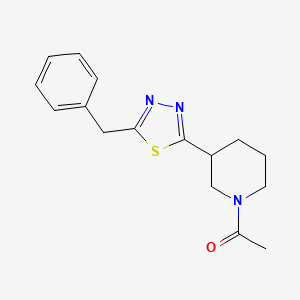

1-(3-(5-苄基-1,3,4-噻二唑-2-基)哌啶-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone” is a compound that has been studied for its potential anticancer properties . It belongs to a class of compounds known as 1,3,4-thiadiazoles, which are prevalent in numerous biologically active natural products and commercial drugs . These compounds have shown a broad range of biological activities due to their mesoionic nature and liposolubility, which are attributed to the presence of a sulfur atom .

Synthesis Analysis

The compound has been synthesized as part of a series of derivatives designed as sorafenib analogs . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma.Molecular Structure Analysis

The molecular structure of “1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone” includes a 1,3,4-thiadiazole ring, which is a 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom . This heterocyclic core is prevalent in bioactive compounds due to its strong aromaticity, lack of toxicity, and great in vivo stability .科学研究应用

抗癌活性

1-(5-(苄基硫基)-1,3,4-噻二唑-2-基)-3-苯基脲衍生物的合成和生物学评价揭示了其有希望的抗癌潜力 . 这些化合物被设计为索拉非尼类似物,并针对包括 MCF-7、HepG2、A549 和 HeLa 在内的多种人癌细胞系进行测试。值得注意的是,具有特定取代基(如 2-F、4-Cl 和 2,6-di F)的衍生物表现出显著的细胞毒性作用,特别是针对 HeLa 癌细胞。体外研究表明它们具有阻止癌细胞增殖的能力,流式细胞术分析揭示了凋亡细胞死亡的诱导。此外,计算机模拟对接研究证实了其与 VEGFR-2 活性位点的结合。

含能材料应用

该化合物具有低的机械敏感性和高爆轰后气体体积,使其成为新型钝性含能材料的有希望候选者 . 它的独特特性可以有助于更安全、更高效的炸药。

抗氧化性能

使用 DPPH 法评估了合成的 2-取代的-3-(5-取代的-1,3,4-恶二唑/噻二唑-2-基)噻唑烷-4-酮衍生物的抗氧化潜力。 这些化合物表现出清除自由基的活性,表明它们在氧化应激相关研究中的实用性 .

细胞毒性研究

构效关系研究强调了 1,3,4-噻二唑 C-5 苯环上的取代基对其细胞毒性活性的重要性 . 研究人员一直在探索这些衍生物在癌症治疗中的潜力。

生物活性支架

噻二唑,特别是 1,3,4-异构体,由于其介电子性质和脂溶性,是一类重要的多靶点支架。 这些特性促成了含噻二唑化合物在生物活性分子中的普遍存在 .

药物发现

鉴于噻二唑核心在商业药物和天然产物中的普遍存在,对苄基硫基-噻二唑-哌啶-乙酮衍生物的进一步探索可能会导致新的药物候选物 .

未来方向

The future directions for research on “1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone” could include further exploration of its anticancer properties and potential applications in cancer therapy . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

作用机制

Target of Action

Similar compounds have been shown to have anticancer properties . These compounds are often designed and synthesized as analogs of known anticancer drugs .

Mode of Action

It is suggested that similar compounds interact with their targets to prevent the proliferation of cancer cells . In particular, some derivatives have shown promising activities, especially against HeLa cancer cells .

Biochemical Pathways

Similar compounds have been shown to induce apoptotic cell death in cancer cells and block the cell cycle at the sub-g1 phase .

Pharmacokinetics

It is noted that the liposolubility of the sulfur atom in similar heterocyclic systems has a positive effect on the biological activity and pharmacokinetic properties of such compounds .

Result of Action

Similar compounds have been shown to significantly prevent the proliferation of tested cancer cells .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the specific type of cancer cells they are tested against .

生化分析

Biochemical Properties

It is known that thiadiazole derivatives have shown a broad range of biological activities due to their mesoionic nature and liposolubility which are attributed to the presence of sulfur atom . This suggests that 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

In vitro cytotoxicity effects of synthesized compounds similar to 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone were evaluated against different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines . The results showed that most of the compounds significantly prevented the proliferation of tested cancer cells .

Molecular Mechanism

In silico docking study confirmed the binding of a prototype compound to the active site of VEGFR-2 , suggesting that 1-(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone might exert its effects at the molecular level through similar interactions.

属性

IUPAC Name |

1-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-12(20)19-9-5-8-14(11-19)16-18-17-15(21-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNSOXMXZPAALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C2=NN=C(S2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2474992.png)

![(E)-ethyl 7-methyl-5-(4-(methylthio)phenyl)-2-(2-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474994.png)

![2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2475000.png)

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2475001.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)

![2-[(3-chlorobenzyl)amino]-5-{(E)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2475003.png)

![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)

![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)

![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)